

4-Chloro-1-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indazole

Cat. No.: B179961

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An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **4-Chloro-1-methyl-1H-indazole**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

4-Chloro-1-methyl-1H-indazole is a substituted indazole derivative. Indazoles are bicyclic heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.

Quantitative Data Summary

The fundamental molecular properties of **4-Chloro-1-methyl-1H-indazole** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ ClN ₂	[1]
Molecular Weight	166.61 g/mol	[1]
CAS Number	162502-53-6	[1]
Appearance	Brown solid	[1]

Synthesis Protocols

The synthesis of **4-Chloro-1-methyl-1H-indazole** can be approached through the methylation of its precursor, 4-chloro-1H-indazole. Below are methodologies relevant to the synthesis of the indazole core structure, which can be adapted for the target molecule.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

A common route to 4-chloro-1H-indazole involves the cyclization of a substituted aniline. The following protocol is based on the synthesis from 2-methyl-3-chloroaniline.^[1]

Materials:

- 2-methyl-3-chloroaniline
- Potassium acetate
- Chloroform
- Acetic anhydride
- Isopentyl nitrite
- Water
- Tetrahydrofuran (THF)
- Lithium hydroxide (LiOH)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Experimental Procedure:

- In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
- Cool the reaction mixture to 0 °C with stirring.

- Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
- Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
- Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
- Stir the reaction mixture at 60 °C overnight.
- After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
- Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
- Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[\[1\]](#)

Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles

Modern synthesis techniques, such as flow chemistry, offer advantages in terms of reaction control, safety, and scalability. A general protocol for the synthesis of 1H-indazoles from substituted 2-fluorobenzaldehydes can be adapted for 4-chloro substituted analogs.[\[2\]](#)

Materials and Equipment:

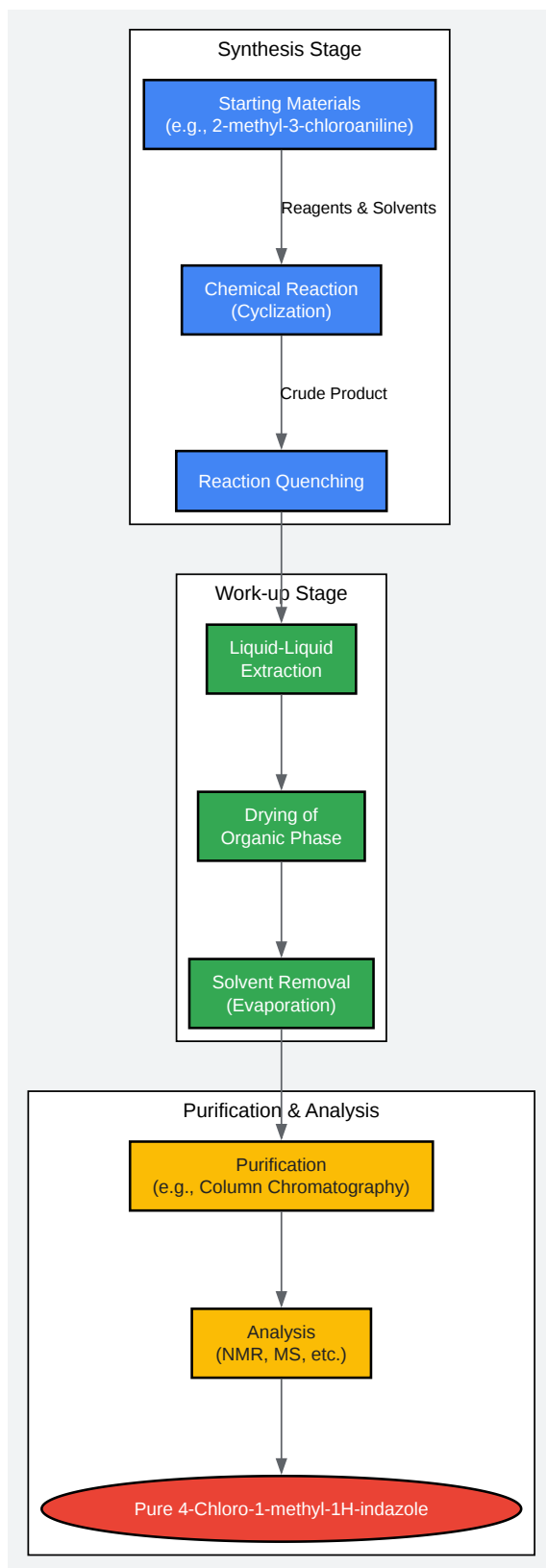
- Flow chemistry system with at least two pumps and a heated reactor module
- T-mixer and residence time unit (coil)
- Back pressure regulator
- Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-5-chlorobenzaldehyde)
- Methylhydrazine
- N,N-diisopropylethylamine (DIPEA)
- N,N-dimethylacetamide (DMA)

Experimental Procedure:

- Solution Preparation:
 - Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.
 - Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.
- System Setup:
 - Assemble the flow reactor with a T-mixer to combine the two reagent streams.
 - Use a heated reactor coil (e.g., 10 mL PFA or stainless steel).
 - Set the back pressure regulator to 10-15 bar.
- Reaction Execution:
 - Set the reactor temperature to 150 °C.
 - Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated coil. The total flow rate is adjusted to achieve the desired residence time (e.g., a total flow rate of 1.0 mL/min for a 10-minute residence time in a 10 mL reactor).
- Work-up and Purification:
 - Collect the reactor output in a flask containing water.
 - Extract the aqueous mixture with an organic solvent such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography.^[2]

Logical and Experimental Workflows

Visualizing the synthesis process can aid in understanding the sequence of operations. The following diagram illustrates a typical workflow for the synthesis and purification of a substituted indazole.



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- To cite this document: BenchChem. [4-Chloro-1-methyl-1H-indazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179961#4-chloro-1-methyl-1h-indazole-molecular-weight-and-formula]

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